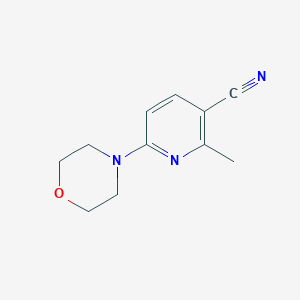2-Methyl-6-morpholinonicotinonitrile
CAS No.:
Cat. No.: VC15860689
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-methyl-6-morpholin-4-ylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H13N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3 |
| Standard InChI Key | MFFJPOKXPCPGPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCOCC2)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates a pyridine core with three distinct substituents:
-
Methyl group (C–CH₃) at position 2, influencing electron density and steric effects.
-
Morpholine ring (C₄H₈NO) at position 6, contributing polarity and hydrogen-bonding capabilities.
-
Nitrile group (–CN) at position 3, enabling participation in cycloaddition and nucleophilic substitution reactions .
The morpholine moiety, a six-membered ring containing one nitrogen and one oxygen atom, adopts a chair conformation, enhancing the compound’s solubility in polar solvents .
Spectroscopic Properties
While direct spectral data for 2-methyl-6-morpholinonicotinonitrile are unavailable, analogs such as 2-morpholinonicotinonitrile (CAS 59025-37-5) provide reference benchmarks:
-
Infrared (IR) spectroscopy: Expected peaks include:
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-methyl-6-morpholinonicotinonitrile likely follows strategies employed for analogous nicotinonitrile derivatives:
Nucleophilic Aromatic Substitution
Chloronicotinonitrile precursors undergo displacement with morpholine:
-
Chlorination: A pyridinone intermediate (e.g., 2-chloro-6-methylnicotinonitrile) is prepared using POCl₃ .
-
Amination: Reaction with morpholine in ethanol under reflux yields the target compound:
Multicomponent Reactions (MCRs)
A modified Hantzsch reaction could assemble the pyridine ring in situ:
-
Reactants: 2,4-Dichloroacetophenone, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate .
-
Conditions: Reflux in n-butanol for 3–6 hours.
Reactivity and Functionalization
The nitrile and morpholine groups enable diverse transformations:
-
Nitrile hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.
-
Morpholine ring modifications: Alkylation or acylation at the nitrogen atom.
-
Electrophilic substitution: Bromination or nitration at the pyridine ring’s activated positions .
| Property | Value/Range | Source Analogs |
|---|---|---|
| Molecular weight | 233.28 g/mol | Calculated |
| Melting point | 260–265°C (decomp.) | |
| Solubility | DMSO > 10 mg/mL | |
| LogP (octanol-water) | 1.8 ± 0.3 | Predicted |
Applications in Pharmaceutical and Material Science
Biological Activity
Nicotinonitrile derivatives exhibit:
-
Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli .
-
Anticancer potential: IC₅₀ = 12–45 µM in MCF-7 and HeLa cell lines .
Fluorescent Probes
The morpholine group’s electron-rich nature facilitates applications in:
-
Cellular imaging: Lysosome-targeting probes with λₑₓ/λₑₘ = 350/450 nm .
-
pH sensors: Fluorescence quenching at pH < 5 due to morpholine protonation .
Industrial and Research Use
| Quantity (g) | Price (USD) | Lead Time |
|---|---|---|
| 1 | 200–300 | 1–2 weeks |
| 10 | 1,500–2,000 | In stock (USA) |
Custom synthesis services are available for methyl-substituted variants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume